
2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with an isobutyl group and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isobutyl group and a thiophene ring.
Introduction of the Acetonitrile Group: The acetonitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a nitrile group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles.
科学的研究の応用
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the thiophene ring make this compound useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
作用機序
The mechanism of action of 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The thiophene ring can participate in π-π interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions.
類似化合物との比較
Similar Compounds
2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile: Similar structure but with a different position of the acetonitrile group.
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide: Similar core structure but with a carboximidamide group instead of an acetonitrile group.
Uniqueness
2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of the isobutyl group, thiophene ring, and acetonitrile group provides a distinct set of chemical properties that can be exploited in various applications.
特性
分子式 |
C13H15N3S |
|---|---|
分子量 |
245.35 g/mol |
IUPAC名 |
2-[1-(2-methylpropyl)-3-thiophen-2-ylpyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C13H15N3S/c1-10(2)8-16-9-11(5-6-14)13(15-16)12-4-3-7-17-12/h3-4,7,9-10H,5,8H2,1-2H3 |
InChIキー |
WCFFHNZGRMPJGD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CS2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







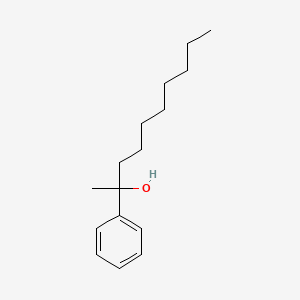

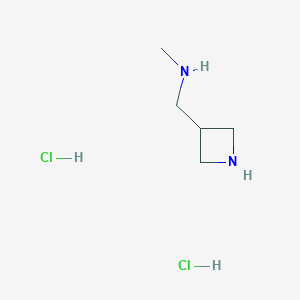
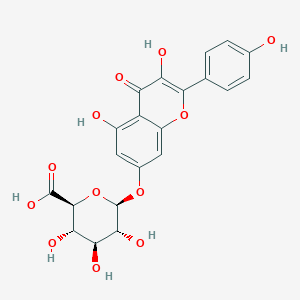
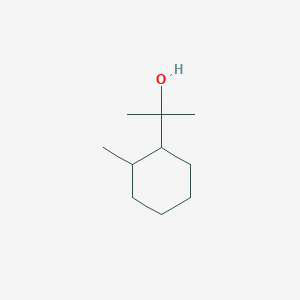
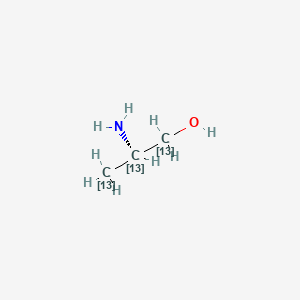
![4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid](/img/structure/B15290984.png)
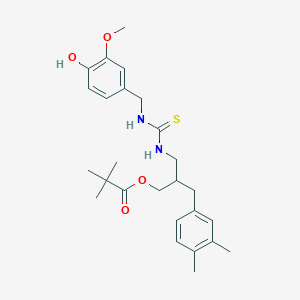
![2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15290998.png)
